molecular formula C31H49FN10O6 B12394165 Val-Arg-Pro-DL-Arg-Fluoromethylketone

Val-Arg-Pro-DL-Arg-Fluoromethylketone

Cat. No.: B12394165
M. Wt: 676.8 g/mol
InChI Key: DYQKGOBRZWMAHV-YTJMMMLMSA-N
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Description

Val-Arg-Pro-DL-Arg-Fluoromethylketone is a potent inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound has shown significant potential in inhibiting cell proliferation and migration, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Arg-Pro-DL-Arg-Fluoromethylketone involves the sequential coupling of amino acids Valine, Arginine, Proline, and DL-Arginine, followed by the introduction of a fluoromethylketone group. The reaction conditions typically involve the use of peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The final fluoromethylketone group is introduced using fluoromethyl ketone derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as HPLC to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Val-Arg-Pro-DL-Arg-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

Val-Arg-Pro-DL-Arg-Fluoromethylketone has a wide range of applications in scientific research:

Mechanism of Action

Val-Arg-Pro-DL-Arg-Fluoromethylketone exerts its effects by irreversibly inhibiting MALT1. This inhibition disrupts the NF-κB signaling pathway, leading to decreased cell proliferation and migration. The compound binds to the active site of MALT1, preventing its interaction with substrates and thereby blocking downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Val-Arg-Pro-DL-Arg-Fluoromethylketone is unique due to its high potency and specificity for MALT1. The presence of the fluoromethylketone group enhances its stability and reactivity compared to other halogenated derivatives .

Properties

Molecular Formula

C31H49FN10O6

Molecular Weight

676.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21?,22-,23-,25-/m0/s1

InChI Key

DYQKGOBRZWMAHV-YTJMMMLMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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